

Technical Guide to C5-Indocyanine: Chemical Architecture, Synthesis, and Bio-Applications

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Compound of Interest

Compound Name: C5-indocyanine

Cat. No.: B1263569

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Executive Summary

This technical guide provides a comprehensive analysis of **C5-Indocyanine**, chemically known as 1,1'-diethyl-3,3',3',3'-tetramethylindodicarbocyanine iodide (commonly referred to as DiD or the Cy5 parent fluorophore).

Crucial Distinction: Researchers often confuse "**C5-indocyanine**" with "Indocyanine Green" (ICG).

- **C5-Indocyanine** (Cy5 family): Pentamethine chain (5 carbons), Excitation ~640 nm, Emission ~660 nm (Far-Red).
- Indocyanine Green (ICG): Heptamethine chain (7 carbons), Excitation ~780 nm, Emission ~810 nm (Near-Infrared).

This guide focuses strictly on the C5 variant, a critical fluorophore for deep-tissue imaging, flow cytometry, and membrane potential studies due to its high extinction coefficient and location in the "optical window" where tissue autofluorescence is minimized.

Part 1: Chemical Identity & Physicochemical Properties

Core Chemical Data

The "C5" designation refers to the polymethine bridge length connecting the two indolenine rings.

Property	Specification
Common Name	C5-Indocyanine, DiD, Cy5 (parent salt)
IUPAC Name	1,1'-Diethyl-3,3,3',3'-tetramethylindodicarbocyanine iodide
CAS Number	14696-39-0 (Iodide salt); 146368-11-8 (NHS Ester form)
Molecular Formula	C ₂₉ H ₃₅ IN ₂ (Iodide salt)
Molecular Weight	~538.5 g/mol
Solubility	Soluble in DMSO, Ethanol, Methanol.[1] (Sulfonated versions required for aqueous solubility).[2]
Appearance	Dark blue/purple crystalline powder

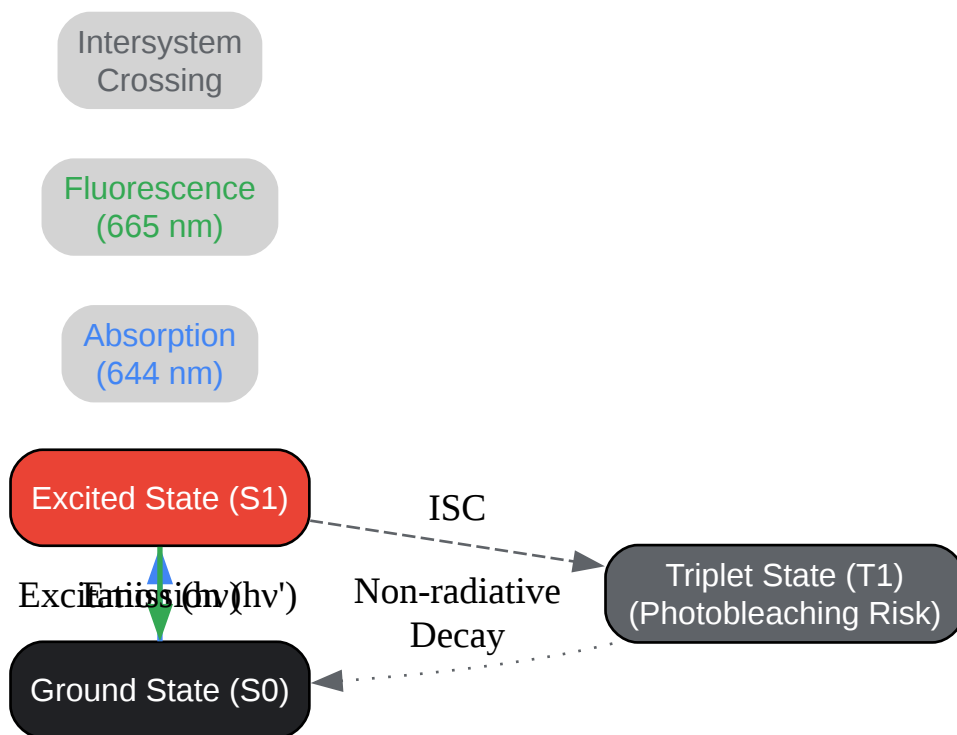
Spectral Characteristics

C5-indocyanine exhibits a small Stokes shift typical of cyanine dyes, necessitating precise filter sets to avoid excitation bleed-through.

Parameter	Value	Notes
Excitation Max ()	644 nm	Methanol
Emission Max ()	665 nm	Methanol
Extinction Coefficient ()	$\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$	High brightness
Quantum Yield ()	~ 0.28	Solvent dependent (higher in rigid media)
Stokes Shift	$\sim 21 \text{ nm}$	Requires steep-pass emission filters

Photophysics Visualization (Jablonski Diagram)

The following diagram illustrates the electronic transitions governing the fluorescence of **C5-indocyanine**.



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Figure 1: Jablonski diagram showing the excitation and emission pathways for **C5-indocyanine**. Note the triplet state pathway which contributes to photobleaching.

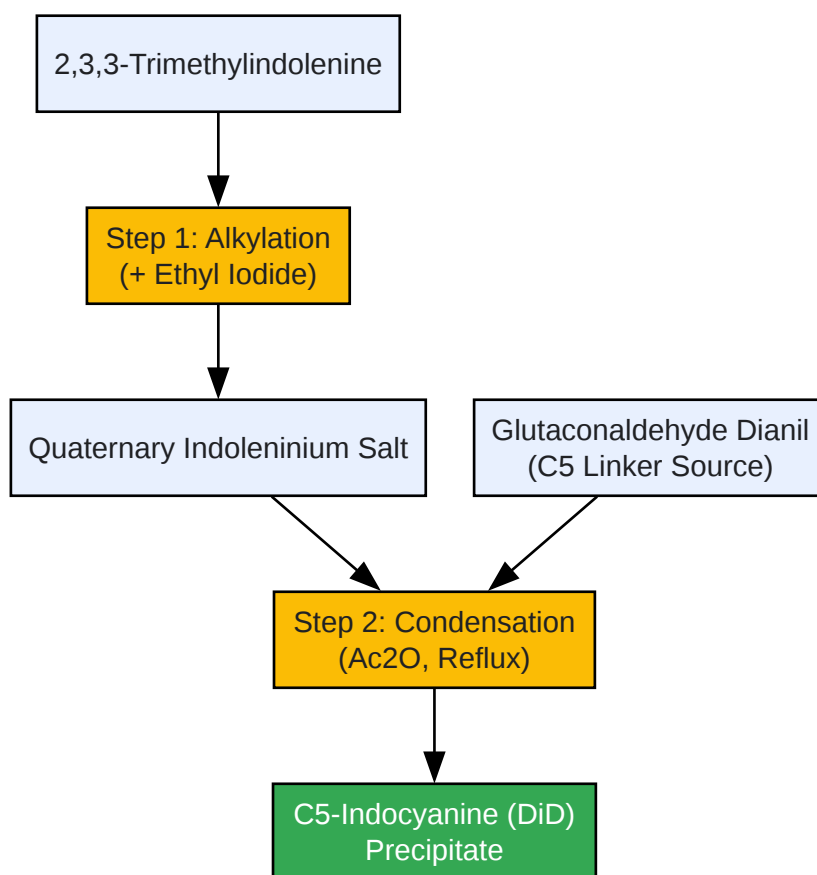
Part 2: Synthesis & Conjugation Chemistry[3]

Synthesis Mechanism

The synthesis of **C5-indocyanine** involves a condensation reaction between two equivalents of an indolenine precursor and a glutacanaldehyde derivative (providing the 5-carbon chain).

Protocol Logic:

- Activation: The indolenine is quaternized (alkylated) to increase electrophilicity.
- Condensation: The activated indolenine attacks the glutacanaldehyde dianil linker.
- Purification: The product precipitates due to the iodide counterion, allowing simple filtration.



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Figure 2: Synthetic pathway for **C5-indocyanine** via condensation of indoleninium salt and glutaconaldehyde dianil.

Conjugation to Biomolecules (NHS Ester Protocol)

To label proteins or antibodies, the NHS-ester derivative of **C5-indocyanine** (Sulfo-Cy5-NHS) is required. The standard iodide salt (DiD) is not reactive toward amines.

Protocol: Antibody Labeling

- Buffer Exchange: Exchange antibody into PBS (pH 7.4) or Borate buffer (pH 8.5). Critical: Remove all Tris or Glycine (primary amines compete for the dye).
- Dye Preparation: Dissolve Sulfo-Cy5-NHS in anhydrous DMSO (10 mg/mL).

- Reaction: Add dye to protein at a molar ratio of 10:1 to 20:1 (Dye:Protein). Incubate 1 hour at RT in dark.
- Purification: Use a desalting column (Sephadex G-25) or dialysis to remove unreacted dye.
- Validation: Measure Absorbance at 280 nm (Protein) and 650 nm (Dye) to calculate Degree of Labeling (DOL).

Part 3: Biological Applications[3][4][5][6][7][8]

Membrane Labeling (Lipophilic Tracers)

The hydrophobic nature of the parent **C5-indocyanine** (DiD) makes it an excellent membrane tracer. It partitions into the lipid bilayer, orienting its fluorophore parallel to the surface.

- Usage: Neuronal tracing, exosome labeling, liposome tracking.
- Method: Dissolve DiD in Ethanol (1 mM stock). Add to cell suspension (final conc. 1-5 μ M). Incubate 20 mins at 37°C. Wash 2x with PBS.

In Vivo Imaging

While ICG (C7) is the gold standard for clinical perfusion, **C5-indocyanine** is preferred for preclinical surface imaging (subcutaneous tumors) because its emission (665 nm) is distinct from ICG (810 nm), allowing dual-color in vivo imaging.

Self-Validating Workflow for Dual Imaging:

- Channel 1 (640 nm ex): Detect C5-labeled tumor antibodies.
- Channel 2 (780 nm ex): Detect ICG (vascular perfusion).
- Overlay: Differentiates tumor mass (C5) from blood flow (ICG).

Part 4: Troubleshooting & Stability

Issue	Root Cause	Solution
Low Fluorescence Signal	Fluorescence Quenching (H-aggregates)	C5 dyes aggregate in water. Use sulfonated versions (Sulfo-Cy5) or add <5% DMSO/Ethanol.
Rapid Photobleaching	Oxidation / Triplet State buildup	Use antifade mounting media (e.g., DABCO, ProLong Gold). Avoid prolonged exposure to arc lamps.
Precipitation in Buffer	Hydrophobicity of Iodide salt	Dissolve in DMSO first, then dilute slowly into buffer while vortexing.
Non-specific Binding	Net positive charge of dye	Use sulfonated (negatively charged) variants to reduce electrostatic binding to membranes.

References

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Sources

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